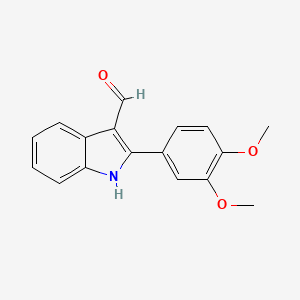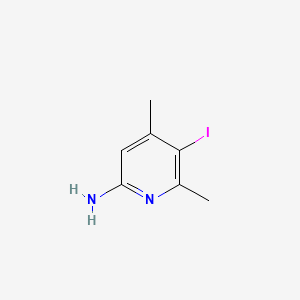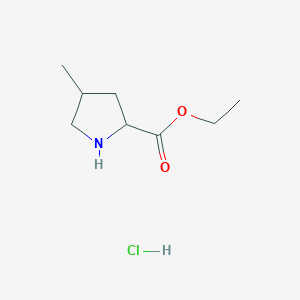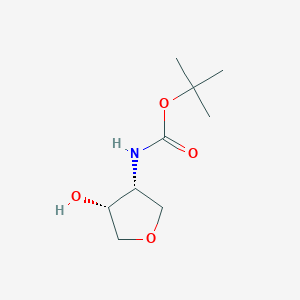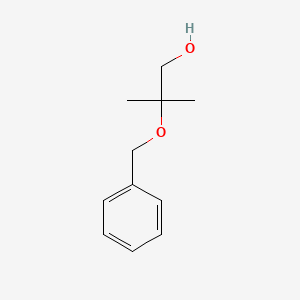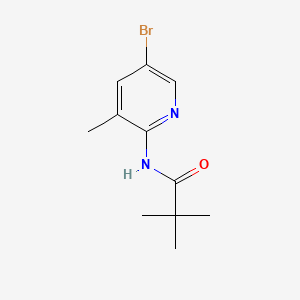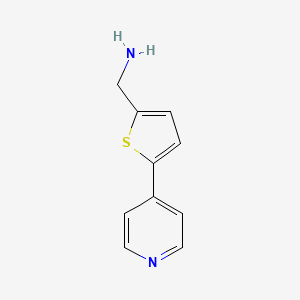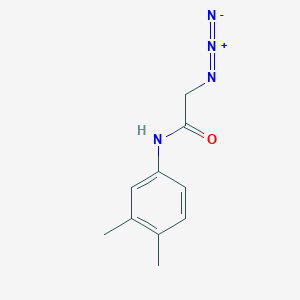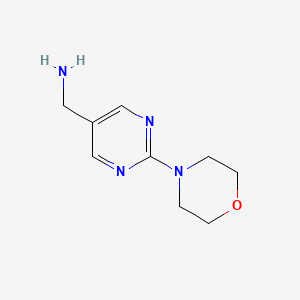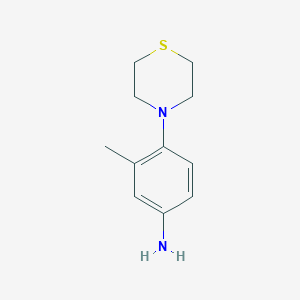
3-Methyl-4-(thiomorpholin-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Methyl-4-(thiomorpholin-4-yl)aniline involves several steps. One common method includes the reaction of 3-methyl-4-nitroaniline with thiomorpholine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3-Methyl-4-(thiomorpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into its reduced forms.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(thiomorpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine group is believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3-Methyl-4-(thiomorpholin-4-yl)aniline can be compared with other similar compounds, such as:
3-Methoxy-4-(morpholin-4-yl)aniline: This compound has a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.
3-[(thiomorpholin-4-yl)methyl]aniline: This compound has a thiomorpholine group attached via a methylene bridge, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
3-methyl-4-thiomorpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWKDMQTVZABID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCSCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)
![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)
